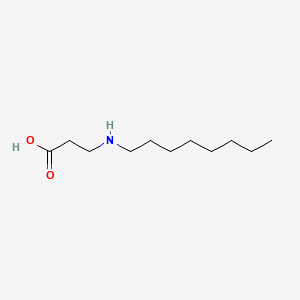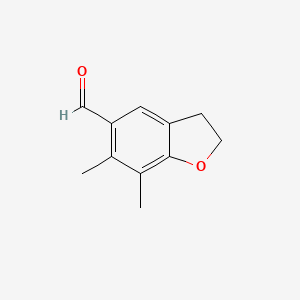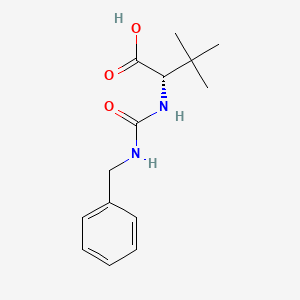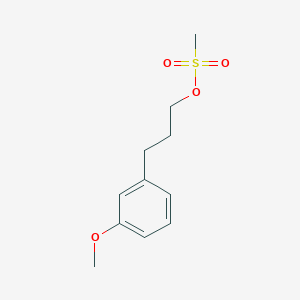
4-(Thiophene-2-carbonyl)phenol
Overview
Description
4-(Thiophene-2-carbonyl)phenol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a hydroxybenzoyl group at the 2-position of the thiophene ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: 2-(4-Oxobenzoyl)thiophene
Reduction: 2-(4-Hydroxybenzyl)thiophene
Substitution: Various substituted thiophenes depending on the electrophile used
Scientific Research Applications
4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophene-2-carbonyl)phenol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the hydroxybenzoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)benzothiophene
- 3-(4-Hydroxybenzoyl)thiophene
- 2-(4-Aminophenyl)benzothiophene
Uniqueness
4-(Thiophene-2-carbonyl)phenol is unique due to the presence of both a hydroxybenzoyl group and a thiophene ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H |
InChI Key |
BVLDPAXUXIUXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)





![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)
![6'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B8643330.png)
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)




